Adenosine A3 Receptor Affinity of Cyclopenta[d]thiazol-2-yl Carboxamide Derivative
An N-acylated derivative of the target compound, N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-benzothiophene-2-carboxamide, demonstrates sub-micromolar binding affinity (Ki = 380 nM) for the human adenosine A3 receptor [1]. This same derivative shows approximately 7.4-fold selectivity over the adenosine A1 receptor (Ki = 2820 nM) in a competitive displacement assay [1]. This indicates that the cyclopenta[d]thiazol-2-amine scaffold can be elaborated into selective adenosine receptor ligands.
| Evidence Dimension | Binding affinity (Ki) at adenosine receptor subtypes |
|---|---|
| Target Compound Data | Ki = 380 nM (adenosine A3); Ki = 2820 nM (adenosine A1) |
| Comparator Or Baseline | Same derivative at A3 receptor (Ki = 380 nM) vs. A1 receptor (Ki = 2820 nM) |
| Quantified Difference | ~7.4-fold selectivity for A3 over A1 |
| Conditions | Displacement of CA200645 from human adenosine receptors expressed in CHO cells; fluorescence analysis; 1 hr incubation |
Why This Matters
Demonstrates that the cyclopenta[d]thiazol-2-amine scaffold is compatible with achieving sub-micromolar target engagement and measurable subtype selectivity in a therapeutically relevant GPCR family.
- [1] BindingDB. BDBM89114: N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-1-benzothiophene-2-carboxamide. Ki values for adenosine A3 and A1 receptors. View Source
